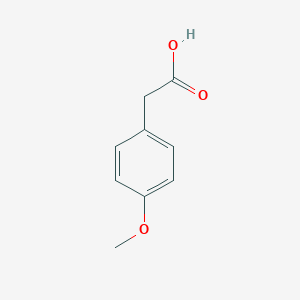

4-Methoxyphenylacetic Acid

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPFNQUDKRYCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | 4-METHOXYPHENYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059288 | |

| Record name | Benzeneacetic acid, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methoxyphenylacetic acid appears as pale yellow or off white colored flakes. Severely irritates skin and eyes. May be toxic by ingestion., Solid | |

| Record name | 4-METHOXYPHENYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

138.00 to 140.00 °C. @ 3.00 mm Hg | |

| Record name | 4-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

18 mg/mL | |

| Record name | 4-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104-01-8 | |

| Record name | 4-METHOXYPHENYLACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (4-Methoxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoanisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoanisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJP2V8U5K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

87 °C | |

| Record name | 4-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Methoxyphenylacetic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenylacetic acid (4-MPAA), a naturally occurring auxin-like compound, has been identified in various plant species. This technical guide provides a comprehensive overview of its presence in the plant kingdom, focusing on its biosynthesis, physiological roles, and the analytical methodologies required for its detection and quantification. While the auxin-like properties of its parent compound, phenylacetic acid (PAA), are well-documented, research specifically quantifying 4-MPAA in many plant species remains limited. This guide synthesizes the current knowledge, drawing parallels from PAA to propose biosynthetic and signaling pathways for 4-MPAA, and offers detailed experimental protocols for its analysis to facilitate further research in this area.

Natural Occurrence of this compound

This compound has been reported as a metabolite in several plant species. Its presence has been documented in, but is not limited to:

-

Hedysarum coronarium (Sulla or French honeysuckle)

-

Plumeria rubra (Frangipani)

-

Sargentodoxa cuneata

Despite its identification in these plants, a significant gap exists in the scientific literature regarding the quantitative analysis of 4-MPAA in various plant tissues. The table below is structured to accommodate future quantitative findings.

Table 1: Quantitative Occurrence of this compound in Plants

| Plant Species | Family | Plant Part | Concentration (µg/g fresh weight) | Analytical Method | Reference |

| Hedysarum coronarium | Fabaceae | Not Reported | Data Not Available | - | - |

| Plumeria rubra | Apocynaceae | Not Reported | Data Not Available | - | - |

| Sargentodoxa cuneata | Lardizabalaceae | Not Reported | Data Not Available | - | - |

Researchers are encouraged to contribute to this area by conducting quantitative studies on 4-MPAA in these and other plant species.

Biosynthesis of this compound

The biosynthetic pathway of 4-MPAA in plants has not been fully elucidated. However, based on the well-characterized biosynthesis of the structurally similar auxin, phenylacetic acid (PAA), a putative pathway can be proposed. The biosynthesis of PAA originates from the amino acid L-phenylalanine.

The proposed pathway likely involves a two-step conversion:

-

Transamination: L-phenylalanine is converted to phenylpyruvic acid. This reaction is likely catalyzed by a tryptophan aminotransferase (TAA) family enzyme, which has been shown to exhibit activity with phenylalanine.

-

Oxidative Decarboxylation: Phenylpyruvic acid is then converted to PAA. This step is thought to be catalyzed by a flavin-containing monooxygenase of the YUCCA family.

The methoxy (B1213986) group at the 4-position of the phenyl ring in 4-MPAA suggests an additional enzymatic step, likely a methylation reaction. This could occur either on a precursor molecule like L-tyrosine (which would then be converted to 4-hydroxyphenylacetic acid before methylation) or on PAA itself.

Physiological Role and Signaling Pathway

As an auxin-like molecule, 4-MPAA is presumed to play a role in various aspects of plant growth and development, similar to other auxins. These roles include regulation of cell division, elongation, and differentiation.

The signaling pathway for PAA has been shown to involve the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) pathway, which is the primary auxin perception and signaling mechanism in plants. It is highly probable that 4-MPAA utilizes the same pathway.

The TIR1/AFB Signaling Pathway:

-

Auxin Perception: In the presence of auxin (such as 4-MPAA), a co-receptor complex is formed between a TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.

-

Ubiquitination: This complex formation targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of auxin-responsive genes and subsequent physiological responses.

The Biosynthesis of 4-Methoxyphenylacetic Acid in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetic acid (4-MPAA) is a naturally occurring aromatic organic acid that has been identified as a secondary metabolite in various fungal species, including those of the genus Aspergillus.[1] As a derivative of phenylacetic acid, 4-MPAA and its precursors are of interest to researchers in drug development and biotechnology due to their potential biological activities and applications as synthons in organic chemistry. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of 4-MPAA in fungi, detailing the key enzymatic steps, precursor molecules, and relevant experimental methodologies for its study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of 4-MPAA in fungi is hypothesized to originate from the catabolism of the aromatic amino acid L-tyrosine . The pathway likely proceeds through a series of enzymatic reactions analogous to the Ehrlich pathway for the degradation of other amino acids. The proposed core pathway involves four key transformations: transamination, decarboxylation, oxidation, and O-methylation.

The immediate precursor to 4-MPAA is believed to be 4-hydroxyphenylacetic acid (4-HPAA) , a known fungal metabolite.[2][3] The final step in the biosynthesis is the methylation of the hydroxyl group of 4-HPAA.

Key Intermediates and Enzymes

The proposed biosynthetic route from L-tyrosine to 4-MPAA is as follows:

-

L-Tyrosine is converted to 4-hydroxyphenylpyruvic acid by an aromatic aminotransferase .

-

4-Hydroxyphenylpyruvic acid is then decarboxylated to 4-hydroxyphenylacetaldehyde by a phenylpyruvate decarboxylase .

-

4-Hydroxyphenylacetaldehyde is oxidized to 4-hydroxyphenylacetic acid (4-HPAA) by a phenylacetaldehyde (B1677652) dehydrogenase .

-

Finally, 4-HPAA is O-methylated to produce This compound (4-MPAA) by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase .

Quantitative Data

Specific quantitative data for the biosynthesis of 4-MPAA in fungi, such as production titers and enzyme kinetics for the complete pathway, are not extensively documented in the current literature. However, kinetic data for homologous enzymes involved in related pathways provide valuable insights.

| Enzyme Class | Fungal Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Aromatic Aminotransferase (AroH) | Aspergillus fumigatus | L-Tyrosine | 130 ± 10 | 1.8 ± 0.1 | N/A |

| Aromatic Aminotransferase (AroH) | Aspergillus fumigatus | L-Phenylalanine | 240 ± 20 | 2.5 ± 0.1 | N/A |

| Phenylpyruvate Decarboxylase (Aro10p) | Saccharomyces cerevisiae | Phenylpyruvate | 500 | N/A | [4][5] |

| Methionine Synthase (MetE) | Aspergillus sojae | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 6.8 | 0.055 | [6] |

| Methionine Synthase (MetE) | Rhizopus delemar | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 0.8 | 0.02 | [6] |

Note: The data for Methionine Synthase is included to provide an example of kinetic parameters for a fungal methyltransferase, although it does not act on 4-HPAA. N/A indicates that the specific data was not available in the cited sources.

Experimental Protocols

The study of the 4-MPAA biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques.

Identification of Biosynthetic Gene Clusters

Fungal secondary metabolite biosynthetic genes are often organized in contiguous gene clusters. Identifying the gene cluster for 4-MPAA would be a significant step in elucidating its biosynthesis.

Workflow:

Functional Characterization of Pathway Genes

Once a putative gene cluster is identified, functional characterization of the individual genes is necessary to confirm their role in the pathway. This is often achieved through heterologous expression or gene knockout studies.

Methodology: Heterologous Expression in Aspergillus

-

Gene Amplification: Amplify the open reading frames (ORFs) of the candidate genes from the fungal genomic DNA or cDNA.

-

Vector Construction: Clone the amplified genes into suitable fungal expression vectors under the control of a strong, inducible, or constitutive promoter.

-

Transformation: Transform the expression constructs into a suitable fungal host, such as Aspergillus nidulans or Aspergillus oryzae.

-

Expression and Metabolite Analysis: Induce gene expression and analyze the culture broth and mycelial extracts for the production of 4-MPAA and its intermediates using techniques like HPLC and LC-MS.

Enzyme Assays

Biochemical characterization of the enzymes involved provides crucial information about their substrate specificity, kinetics, and reaction mechanisms.

a) Aromatic Aminotransferase Assay (Coupled Spectrophotometric Assay)

This assay measures the production of glutamate (B1630785), which is coupled to the oxidation of NADH by glutamate dehydrogenase.

-

Reaction Mixture: Prepare a reaction mixture containing the purified aromatic aminotransferase, L-tyrosine (or L-phenylalanine), α-ketoglutarate, NADH, and an excess of glutamate dehydrogenase in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Initiation: Start the reaction by adding the aminotransferase.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law.

b) Phenylpyruvate Decarboxylase Assay (Spectrophotometric Assay)

This assay measures the decrease in absorbance of the substrate, phenylpyruvate.

-

Reaction Mixture: Prepare a reaction mixture containing the purified phenylpyruvate decarboxylase and phenylpyruvic acid in a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

-

Initiation: Start the reaction by adding the enzyme.

-

Measurement: Monitor the decrease in absorbance at a wavelength where phenylpyruvate absorbs (e.g., 300 nm).

-

Calculation: Calculate the enzyme activity based on the rate of substrate consumption.

c) Phenylacetaldehyde Dehydrogenase Assay (Spectrophotometric Assay)

This assay measures the production of NADH.

-

Reaction Mixture: Prepare a reaction mixture containing the purified phenylacetaldehyde dehydrogenase, phenylacetaldehyde, and NAD+ in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Initiation: Start the reaction by adding the enzyme.

-

Measurement: Monitor the increase in absorbance at 340 nm due to the formation of NADH.

-

Calculation: Calculate the enzyme activity based on the rate of NADH formation.

d) O-Methyltransferase Assay (Radioactive or Chromatographic Assay)

A common method for assaying SAM-dependent methyltransferases involves the use of radiolabeled SAM ([3H-methyl]-SAM or [14C-methyl]-SAM).

-

Reaction Mixture: Prepare a reaction mixture containing the purified O-methyltransferase, 4-hydroxyphenylacetic acid, and radiolabeled SAM in a suitable buffer.

-

Incubation: Incubate the reaction at the optimal temperature for a defined period.

-

Extraction: Stop the reaction and extract the methylated product (4-MPAA) into an organic solvent (e.g., ethyl acetate).

-

Quantification: Quantify the amount of radiolabeled product using liquid scintillation counting.

-

Alternative (Non-radioactive): The reaction can also be monitored by HPLC or LC-MS to quantify the formation of 4-MPAA over time.

Conclusion

The biosynthesis of this compound in fungi is a fascinating example of secondary metabolism originating from primary amino acid catabolism. While the proposed pathway provides a strong framework for understanding its formation, further research is needed to definitively identify the responsible gene clusters and characterize the specific enzymes involved in different fungal species. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the molecular details of this pathway, which may lead to the discovery of novel biocatalysts and the development of engineered fungal strains for the production of valuable aromatic compounds.

References

- 1. This compound | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The fungal metabolite 4-hydroxyphenylacetic acid from Neofusicoccum parvum modulates defence responses in grapevine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of DL-(+/-)-phenylalanine by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Microbial Metabolism of 4-Methoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetic acid (4-MPAA), a methoxylated aromatic compound, is of significant interest due to its presence in environmental samples and its potential role as a metabolite of various industrial and pharmaceutical compounds. Understanding its fate in microbial systems is crucial for bioremediation strategies, drug metabolism studies, and the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the microbial metabolism of 4-MPAA, detailing the proposed metabolic pathways, key enzymatic players, and the experimental approaches used to elucidate these processes.

Core Metabolic Pathway: O-Demethylation and Aromatic Ring Cleavage

The microbial degradation of 4-MPAA is initiated by the critical step of O-demethylation , which converts 4-MPAA to 4-hydroxyphenylacetic acid (4-HPAA). This reaction is catalyzed by monooxygenase enzymes that cleave the ether bond of the methoxy (B1213986) group. Following demethylation, the aromatic ring of 4-HPAA is rendered more susceptible to cleavage and subsequent degradation through established central metabolic pathways.

Proposed Metabolic Pathway of this compound

Key Enzymes in 4-MPAA Metabolism

The initial and rate-limiting step of 4-MPAA degradation is catalyzed by a class of enzymes known as O-demethylases . While a specific enzyme for 4-MPAA has not been fully characterized, studies on structurally similar methoxylated aromatic compounds suggest the involvement of two major enzyme superfamilies:

-

Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are known for their broad substrate specificity and their role in the metabolism of a wide range of xenobiotics. In bacteria, CYPs are often part of multi-component systems that transfer electrons from NAD(P)H to the catalytic monooxygenase unit. For instance, a cytochrome P450 system has been implicated in the O-demethylation of 4-methoxybenzoate (B1229959) in Amycolatopsis magusensis[1].

-

Rieske Non-Heme Iron Oxygenases (ROs): These are multi-component enzyme systems that play a crucial role in the aerobic degradation of aromatic compounds. They typically consist of a reductase, a ferredoxin, and a terminal oxygenase component containing a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center.

Once 4-HPAA is formed, its further degradation can proceed via two main routes, depending on the microorganism:

-

Homoprotocatechuate Pathway (meta-cleavage): In this pathway, 4-HPAA is hydroxylated to 3,4-dihydroxyphenylacetic acid (homoprotocatechuate). The aromatic ring is then cleaved at the meta position by a dioxygenase. This pathway has been observed in species of Pseudomonas and Acinetobacter[2][3].

-

Homogentisate Pathway (ortho-cleavage): This pathway involves the hydroxylation of 4-HPAA to 2,5-dihydroxyphenylacetic acid (homogentisate), followed by ortho-cleavage of the aromatic ring.

Quantitative Data on Microbial Metabolism

Direct quantitative data on the microbial degradation of 4-MPAA, such as degradation rates and enzyme kinetics for the specific O-demethylase, are limited in the available literature. However, data from studies on analogous substrates provide valuable insights into the potential efficiency of these metabolic processes.

| Substrate | Microorganism | Enzyme System | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| 4-Methoxybenzoate | Amycolatopsis magusensis KCCM40447 | CYP199A35-Mbr | - | - | 0.02 ± 0.006 (min-1µM-1) | [1] |

| 4-Methoxybenzoate | Pseudomonas putida | 4-methoxybenzoate monooxygenase | 0.07 (for tight couplers) | - | - | [4] |

| 4-Hydroxyphenylacetate | Pseudomonas acidovorans | 4-HPA 1-hydroxylase | 31 | - | - | [5] |

Table 1: Kinetic parameters of enzymes acting on substrates structurally related to this compound.

Experimental Protocols

Studying the microbial metabolism of 4-MPAA involves a combination of microbiological, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Bacterial Cultivation and Growth Analysis

This protocol describes the cultivation of bacteria on 4-MPAA as a sole carbon and energy source to assess their degradation capabilities.

Workflow for Bacterial Growth Analysis:

Methodology:

-

Strain Isolation and Pre-culture: Isolate a bacterial strain of interest (e.g., Pseudomonas, Rhodococcus, Acinetobacter) from a suitable environment or use a laboratory strain. Grow a pre-culture in a rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass.

-

Media Preparation: Prepare a minimal salts medium (e.g., M9 medium) with 4-MPAA as the sole carbon source at a final concentration of 1-5 mM. The pH of the medium should be adjusted to the optimal range for the selected bacterium (typically 6.8-7.2).

-

Inoculation and Incubation: Harvest the pre-culture cells by centrifugation, wash them with the minimal salts medium to remove any residual rich medium, and resuspend them. Inoculate the minimal salts medium containing 4-MPAA with the washed cells to an initial optical density at 600 nm (OD600) of approximately 0.05-0.1. Incubate the culture at the optimal temperature for the strain (e.g., 30°C) with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration.

-

Growth Monitoring: At regular time intervals, withdraw aliquots of the culture and measure the OD600 using a spectrophotometer. Plot the OD600 values against time to generate a growth curve. A significant increase in OD600 over time indicates that the bacterium can utilize 4-MPAA for growth.

-

Metabolite Analysis: Periodically, collect culture samples, centrifuge to remove cells, and store the supernatant at -20°C for subsequent analysis of 4-MPAA degradation and metabolite formation using HPLC or GC-MS.

Analysis of 4-MPAA and its Metabolites

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of 4-MPAA and its metabolic intermediates.

Workflow for Metabolite Analysis:

a) HPLC Method for 4-MPAA and 4-HPAA Quantification:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Detection: Monitor the absorbance at a wavelength where both 4-MPAA and 4-HPAA show significant absorbance (e.g., 275 nm).

-

Quantification: Create a calibration curve using standard solutions of 4-MPAA and 4-HPAA of known concentrations. The concentration of the compounds in the culture supernatant can be determined by comparing their peak areas to the calibration curve.

b) GC-MS Method for Metabolite Identification:

-

Sample Preparation: Acidify the culture supernatant and extract the organic acids with a solvent like ethyl acetate. Evaporate the solvent and derivatize the residue to increase volatility. A common derivatization method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

GC Separation: Use a capillary column (e.g., DB-5ms). Program the oven temperature to increase gradually (e.g., from 70°C to 300°C at a rate of 10°C/min) to separate the derivatized metabolites.

-

MS Detection and Identification: The mass spectrometer will generate mass spectra for each eluting compound. Identify the metabolites by comparing their mass spectra and retention times to those of authentic standards or by searching spectral libraries (e.g., NIST).

Enzyme Assay for O-Demethylase Activity

This protocol outlines a general method to measure the activity of the O-demethylase enzyme responsible for the conversion of 4-MPAA to 4-HPAA in cell-free extracts.

Methodology:

-

Preparation of Cell-Free Extract: Grow the bacterial strain in a medium containing 4-MPAA to induce the expression of the degradative enzymes. Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). Lyse the cells using methods such as sonication or French press. Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract.

-

Enzyme Reaction Mixture: Prepare a reaction mixture containing:

-

Cell-free extract (as the enzyme source)

-

4-MPAA (substrate)

-

NAD(P)H (as a cofactor for monooxygenases)

-

A suitable buffer (e.g., phosphate buffer, pH 7.0)

-

-

Incubation and Analysis: Incubate the reaction mixture at the optimal temperature for the enzyme. At different time points, stop the reaction (e.g., by adding acid or a solvent) and analyze the formation of the product, 4-HPAA, using HPLC as described above.

-

Activity Calculation: The enzyme activity can be expressed as the rate of product formation (e.g., in µmol of 4-HPAA formed per minute per milligram of protein).

Conclusion

The microbial metabolism of this compound is a key process in the environmental fate of this compound and a source of potentially valuable biocatalysts. While the general pathway involving O-demethylation to 4-hydroxyphenylacetic acid and subsequent ring cleavage is well-established for related compounds, further research is needed to isolate and characterize the specific enzymes responsible for the initial demethylation of 4-MPAA. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricacies of this metabolic pathway, quantify degradation kinetics, and identify the key enzymatic players. Such studies will not only enhance our fundamental understanding of microbial metabolism but also pave the way for the development of novel biotechnological applications in bioremediation and biocatalysis.

References

- 1. Comparative metabolomics reveals key pathways associated with the synergistic activity of polymyxin B and rifampicin combination against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Global Metabolic Analyses of Acinetobacter baumannii | Springer Nature Experiments [experiments.springernature.com]

- 4. Kinetic studies on a 4-methoxybenzoate O-demethylase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Profiling of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxyphenylacetic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Endogenous Metabolite 4-Methoxyphenylacetic Acid (4-MPAA), Its Origins, Physiological Significance, and Analytical Quantification

Abstract

This compound (4-MPAA), also known as homoanisic acid, is a human metabolite detected in various biological fluids, including urine, plasma, and cerebrospinal fluid.[1] Arising from a confluence of endogenous metabolic pathways, dietary precursor biotransformation, and gut microbiota activity, 4-MPAA is gaining attention within the scientific community. Its potential as a biomarker for disease states, particularly in oncology, warrants a detailed examination of its biochemical origins and physiological roles. This technical guide provides a comprehensive overview of 4-MPAA, consolidating current knowledge on its metabolic pathways, physiological concentrations, and detailed protocols for its accurate quantification in biological matrices. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and investigate the role of 4-MPAA in human health and disease.

Introduction to this compound

This compound is a monocarboxylic acid characterized by a phenylacetic acid structure with a methoxy (B1213986) group at the para (4-) position.[2] It is an endogenous compound found in various human tissues and fluids, including the brain, cerebrospinal fluid, and urine.[1] The presence of 4-MPAA in the human metabolome is attributed to three primary sources: endogenous metabolism of catecholamines, biotransformation of dietary precursors, and microbial metabolism of aromatic compounds in the gut.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-methoxyphenyl)acetic acid | [2] |

| Synonyms | Homoanisic acid, p-Methoxyphenylacetic acid | [2] |

| CAS Number | 104-01-8 | [2] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | Pale yellow or off-white colored flakes | [2] |

| Melting Point | 84-86 °C | [3] |

| Water Solubility | 6 g/L (20 °C) | [3] |

Biosynthesis and Metabolic Pathways of 4-MPAA

The origins of 4-MPAA in the human body are multifaceted, involving host and microbial metabolic activities. The primary pathways include the metabolism of catecholamines, the biotransformation of dietary compounds like anethole (B165797), and the breakdown of complex polyphenols and amino acids by the gut microbiota.

Endogenous Catecholamine Metabolism

4-MPAA is recognized as a 4-O-methylated metabolite of catecholamines.[1] The metabolism of catecholamines, such as dopamine (B1211576) and norepinephrine, involves a series of enzymatic reactions. Key enzymes in this process are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). While the direct pathway to 4-MPAA from common catecholamines is not fully detailed in the available literature, it is hypothesized to be a downstream product of intermediates in the catecholamine degradation cascade. The formation of related phenylacetic acids is a known outcome of this pathway.

Dietary Precursors

Certain dietary components serve as precursors to 4-MPAA. One notable example is anethole, a primary constituent of anise and fennel oils.[4] Following ingestion, anethole undergoes extensive metabolism. While the major urinary metabolite of trans-anethole in humans is 4-methoxyhippuric acid, other side-chain oxidation products are also formed.[5] 4-MPAA has been detected in human urine after the consumption of methyl chavicol (estragole), a compound structurally related to anethole.[6]

Gut Microbiota Metabolism

The gut microbiome plays a crucial role in the metabolism of complex dietary molecules that are otherwise indigestible by human enzymes. Gut bacteria can convert dietary polyphenols, flavonoids, and the amino acid tyrosine into various low-molecular-weight phenolic acids.[7][8] Specifically, certain species within the Eubacteriaceae family are known to produce 4-hydroxyphenylacetic acid (a related compound) from tyrosine.[7][9] It is plausible that subsequent methylation of such microbially-produced phenolic acids contributes to the body's pool of 4-MPAA.

Caption: Metabolic origins of this compound (4-MPAA).

Physiological and Pathological Significance

Emerging research points to the potential of 4-MPAA as a biomarker in different pathological conditions. Its concentrations in biological fluids may reflect underlying physiological or disease processes.

Biomarker for Non-Small Cell Lung Cancer (NSCLC)

Studies have identified 4-MPAA as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC).[10] It has been suggested that 4-MPAA may have a protective role in preventing the development of lung cancer, with high sensitivity and specificity values for discriminating between NSCLC patients and healthy controls.[10]

Association with Gut Dysbiosis and Metabolic Disorders

The production of phenylacetic acids is linked to the metabolic activity of the gut microbiota.[11] Altered levels of these metabolites, including the related 4-hydroxyphenylacetic acid (4-HPAA), have been associated with gut dysbiosis, small intestinal bacterial overgrowth (SIBO), and childhood obesity.[7][12] Downregulation of 4-HPAA, in particular, has been linked to the development of obesity in children, suggesting that these microbial metabolites may play a role in host energy metabolism.[7][12]

Quantitative Data of 4-MPAA in Human Biological Fluids

Accurate quantification of 4-MPAA is essential for its validation as a clinical biomarker. While extensive data for 4-MPAA is still being gathered, studies on related phenylacetic acids provide a reference for expected concentrations.

Table 2: Concentrations of Phenylacetic Acids in Human Biological Fluids

| Metabolite | Biofluid | Condition | Concentration (Mean ± SD/SE) | Reference(s) |

| Phenylacetic Acid (Total) | Plasma | Healthy Controls | 459.1 ng/mL | [13] |

| Phenylacetic Acid (Total) | Plasma | Depressed Subjects | 327.64 ± 45.44 ng/mL (SE) | [14] |

| Phenylacetic Acid (Total) | Cerebrospinal Fluid | Healthy Controls | 41.6 ng/mL | [13] |

| Homovanillic Acid (Free) | Plasma | Healthy Volunteers | 10.9 ± 4.6 ng/mL (SD) | [15] |

Note: Data for this compound is limited. The values for related compounds are provided for context.

Experimental Protocols for Quantification

The accurate measurement of 4-MPAA in complex biological matrices like plasma, urine, and cerebrospinal fluid requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice due to their sensitivity and specificity.

Sample Preparation

Proper sample preparation is critical to remove interfering substances such as proteins and phospholipids (B1166683) and to concentrate the analyte of interest.

Protocol 1: Protein Precipitation (for Plasma/Serum)

-

To 100 µL of plasma or serum in a microcentrifuge tube, add a suitable internal standard.

-

Add 300-400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[16][17]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[16]

-

Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).[16]

Protocol 2: Liquid-Liquid Extraction (for Urine/Hydrolyzed Plasma)

-

To 0.5 mL of urine or hydrolyzed plasma, add an internal standard.

-

Acidify the sample to a low pH (e.g., with HCl) to protonate the carboxylic acid group of 4-MPAA.

-

Add an immiscible organic solvent such as benzene (B151609) or ethyl acetate.[14][17]

-

Vortex thoroughly to extract 4-MPAA into the organic layer.

-

Centrifuge to separate the phases.

-

Transfer the organic layer to a new tube.

-

The extract can be evaporated to dryness and reconstituted in the mobile phase for analysis.

UPLC-MS/MS Analysis

This is a highly sensitive and specific method for quantifying metabolites.

Instrumentation:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[18]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) or QTOF.[18]

-

Ionization Source: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

Method Parameters:

-

Mobile Phase A: Water with 0.1% formic acid.[19]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[19]

-

Flow Rate: 0.4 mL/min.[18]

-

Gradient: A typical gradient would start with a high percentage of aqueous phase (e.g., 95% A) and ramp up to a high percentage of organic phase (e.g., 98% B) to elute the analyte.

-

Injection Volume: 2-10 µL.[18]

-

MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 4-MPAA and the internal standard must be optimized.

HPLC with Electrochemical Detection (HPLC-ECD)

This method is well-suited for the analysis of electrochemically active compounds like phenolic acids.

Instrumentation:

-

HPLC System: Standard HPLC with a pump and autosampler.

-

Column: Reversed-phase C18 column.

-

Detector: Electrochemical detector with a glassy carbon electrode.

Method Parameters:

-

Mobile Phase: An aqueous buffer (e.g., potassium phosphate) with an organic modifier like acetonitrile or methanol, adjusted to an acidic pH (e.g., 3.0).[20]

-

Column Temperature: Can be elevated (e.g., 35-65 °C) to improve peak shape and reduce run time.[20][21]

-

Detection: The oxidation potential should be optimized for 4-MPAA, likely in the range of +0.60 to +0.85 V versus an Ag/AgCl reference electrode.[20]

Caption: General workflow for the analysis of 4-MPAA in biological samples.

Conclusion and Future Directions

This compound is an intriguing human metabolite with diverse origins spanning endogenous biochemistry, diet, and microbial activity. Its association with significant pathologies, such as non-small cell lung cancer, highlights its potential as a valuable biomarker for early diagnosis and prognosis. However, further research is required to fully elucidate its precise metabolic pathways and to establish definitive concentration ranges in both healthy and diseased populations. The detailed analytical protocols provided in this guide offer a robust framework for researchers to accurately quantify 4-MPAA, facilitating further investigation into its clinical relevance. Future studies should focus on large-scale clinical validation of 4-MPAA as a biomarker, exploring its functional roles in cellular processes, and understanding the complex interplay between diet, the gut microbiome, and host metabolism in regulating its systemic levels.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002072) [hmdb.ca]

- 2. This compound | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gdx.net [gdx.net]

- 4. idealpublication.in [idealpublication.in]

- 5. The metabolic disposition of [methoxy-14C]-labelled trans-anethole, estragole and p-propylanisole in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - HerbPedia [herbpedia.wikidot.com]

- 7. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 4-Hydroxyphenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plasma and cerebrospinal fluid concentration of phenylacetic acid in humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. UPLC-MS/MS Detection [protocols.io]

- 20. Urinary 4-hydroxy-3-methoxymandelic (vanillylmandelic) acid, 4-hydroxy-3-methoxyphenylacetic (homovanillic) acid, and 5-hydroxy-3-indoleacetic acid determined by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Data of 4-Methoxyphenylacetic Acid: A Technical Guide

Introduction

4-Methoxyphenylacetic acid (also known as homoanisic acid) is a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its chemical structure consists of a phenylacetic acid backbone substituted with a methoxy (B1213986) group at the para-position. The precise characterization of this compound is crucial for quality control and research purposes. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to support researchers, scientists, and drug development professionals in its identification and analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H NMR spectrum gives insights into the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was recorded on a 500 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 7.21 | d | 2H | Ar-H (ortho to CH₂COOH) |

| 6.88 | d | 2H | Ar-H (ortho to OCH₃) |

| 3.80 | s | 3H | -OCH₃ |

| 3.60 | s | 2H | -CH₂- |

| 11.5 (approx.) | br s | 1H | -COOH |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) [ppm] | Assignment |

| 178.5 | C=O (Carboxylic Acid) |

| 158.8 | Ar-C (para to CH₂COOH) |

| 130.4 | Ar-CH (ortho to CH₂COOH) |

| 126.0 | Ar-C (ipso to CH₂COOH) |

| 114.2 | Ar-CH (ortho to OCH₃) |

| 55.2 | -OCH₃ |

| 40.5 | -CH₂- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is typically represented as a plot of transmittance versus wavenumber (cm⁻¹).

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3000-2850 | C-H stretch | Alkyl, Aromatic |

| 1700 | C=O stretch | Carboxylic Acid |

| 1610, 1510 | C=C stretch | Aromatic Ring |

| 1245 | C-O stretch | Aryl Ether |

| 1180 | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 166 | 65 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M - COOH]⁺ |

| 91 | 15 | [C₇H₇]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

¹³C NMR Acquisition:

-

Instrument: 125 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (approx. 5 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone).

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the clean, empty sample compartment should be acquired prior to running the sample spectrum.

Mass Spectrometry

Sample Introduction:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or Mass Spectrometer with a direct insertion probe.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Solubility of 4-Methoxyphenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methoxyphenylacetic acid (4-MPAA) in a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in pharmaceutical synthesis, formulation development, and various other chemical processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in their practical applications.

Executive Summary

This compound is a monocarboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] Its solubility is a fundamental physical property that dictates its handling, reaction conditions, purification, and formulation. This guide offers a compilation of solubility data from various sources, alongside standardized methodologies for its experimental determination, to support research and development activities.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The following tables summarize the available quantitative data to facilitate solvent selection and process optimization.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| Methanol | 690.36[3] |

| N,N-Dimethylformamide (DMF) | 1067.45[3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 899.13[3] |

| 2-Methoxyethanol | 822.25[3] |

| N,N-Dimethylacetamide (DMAc) | 691.42[3] |

| Ethanol | 567.64[3] |

| Isopropanol | 518.47[3] |

| 1,4-Dioxane | 487.61[3] |

| Tetrahydrofuran (THF) | 482.2[3] |

| 2-Ethoxyethanol | 443.94[3] |

| Propylene Glycol | 439.65[3] |

| Ethylene Glycol | 418.93[3] |

| n-Propanol | 365.58[3] |

| Acetone | 336.35[3] |

| Transcutol | 333.12[3] |

| sec-Butanol | 249.62[3] |

| n-Butanol | 245.66[3] |

| Acetonitrile | 235.89[3] |

| Acetic Acid | 216.25[3] |

| N-Methyl-2-pyrrolidone (NMP) | 221.5[3] |

| Isobutanol | 197.75[3] |

| 2-Butanone | 191.48[3] |

| Methyl Acetate | 180.75[3] |

| n-Pentanol | 149.75[3] |

| Isopentanol | 140.18[3] |

| Cyclohexanone | 129.71[3] |

| Ethyl Acetate | 118.26[3] |

| Ethyl Formate | 109.22[3] |

| Chloroform | 100.28[3] |

| n-Hexanol | 97.77[3] |

| Dichloromethane | 85.03[3] |

| 1,2-Dichloroethane | 79.61[3] |

| Toluene | 58.1[3] |

| n-Propyl Acetate | 46.63[3] |

| Isopropyl Acetate | 46.1[3] |

| n-Octanol | 40.38[3] |

| n-Butyl Acetate | 32.63[3] |

| Water | 26.15[3] |

| n-Pentyl Acetate | 21.06[3] |

| Tetrachloromethane | 15.05[3] |

| n-Hexane | 3.29[3] |

| Cyclohexane | 2.93[3] |

| n-Heptane | 2.67[3] |

Note: The significant variation in solubility across different solvents highlights the importance of solvent polarity and hydrogen bonding capabilities.

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for the experimental determination of the solubility of this compound.

Isothermal Saturation Method (Shake-Flask)

This is a widely recognized and reliable method for determining thermodynamic solubility.

Principle: A supersaturated solution of the compound in the solvent of interest is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure closures

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Gravimetric Method

This method is a straightforward approach for determining solubility without the need for spectroscopic instrumentation.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent

-

Temperature-controlled environment

-

Vials or flasks

-

Filtration apparatus

-

Evaporating dish or pre-weighed vial

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Saturation Method (steps 1-4).

-

Carefully filter a known volume of the saturated supernatant to remove all undissolved solids.

-

Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (Melting Point: 84-86 °C) to remove any residual solvent.[2][4]

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

The difference between the final mass and the initial mass of the evaporating dish is the mass of the dissolved this compound.

-

Calculate the solubility in g/L by dividing the mass of the residue by the volume of the filtrate used.

Visualizations

The following diagrams illustrate the logical workflow for selecting a solubility determination method and the experimental process itself.

Caption: Decision workflow for selecting a solubility determination method.

Caption: Step-by-step workflow for the Isothermal Saturation Method.

Conclusion

This technical guide provides essential quantitative data and detailed experimental protocols for determining the solubility of this compound in a wide array of organic solvents. The presented information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling informed decisions in experimental design, process development, and formulation. The significant differences in solubility underscore the necessity of empirical determination for specific solvent systems and conditions.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Methoxyphenylacetic acid, a compound of interest in pharmaceutical and organic synthesis. By examining its three-dimensional arrangement in the solid state, researchers can gain crucial insights into its physicochemical properties, polymorphism, and potential for intermolecular interactions—key factors in drug design and development. This document summarizes the crystallographic data, details the experimental protocols for its determination, and visualizes the analytical workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, and its key crystallographic parameters are summarized in the table below. This data is essential for computational modeling, understanding packing efficiency, and predicting physical properties.

| Parameter | Value |

| Empirical Formula | C₉H₁₀O₃ |

| Formula Weight | 166.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 16.268 (15) Å |

| b | 5.858 (5) Å |

| c | 9.157 (8) Å |

| α | 90° |

| β | 95.24 (2)° |

| γ | 90° |

| Volume | 868.9 (13) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.270 Mg/m³ |

| Radiation Type | MoKα |

| Wavelength | 0.71073 Å |

| Temperature | 293(2) K |

| Final R-factor | 0.0620 |

Note: Atomic coordinates, bond lengths, and angles are not publicly available in the searched databases. The data presented is based on the publication by Sharma et al.

Molecular and Crystal Packing Analysis

The crystal structure of this compound reveals significant intermolecular interactions that dictate its packing arrangement. The primary interaction is a classic carboxylic acid dimer formation via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This results in the formation of a centrosymmetric R²₂(8) ring motif.

Furthermore, weaker C-H···O hydrogen bonds are observed, which link these dimeric units into a more extended three-dimensional network. The interplay of these hydrogen bonds is crucial for the stability and the observed crystalline form of the acid.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation method.

-

Dissolution: this compound was dissolved in toluene.

-

Evaporation: The solution was allowed to evaporate slowly at room temperature over a period of several days.

-

Crystal Formation: This process yielded well-defined, single crystals of the compound.

X-ray Data Collection and Structure Refinement

The crystallographic data were collected using a single-crystal X-ray diffractometer.

-

Data Collection: A suitable crystal was mounted, and X-ray diffraction data were collected at a controlled temperature (293 K) using Molybdenum radiation.

-

Structure Solution: The crystal structure was solved using direct methods with the SHELXS software package. This initial step provides a preliminary model of the molecular structure.

-

Structure Refinement: The structural model was then refined using full-matrix least-squares on F² with the SHELXL software package. This iterative process optimizes the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final R-factor of 0.0620 indicates a good quality of the final structural model.

Workflow for Crystal Structure Analysis

The logical flow from obtaining the compound to the final structural analysis is depicted in the following diagram.

Caption: Workflow of this compound Crystal Structure Analysis.

This guide provides a foundational understanding of the crystal structure of this compound. For drug development professionals, this information is paramount for understanding solid-state properties that can influence bioavailability, stability, and formulation of active pharmaceutical ingredients. Further computational studies, such as Hirshfeld surface analysis and energy framework calculations, can build upon this structural knowledge to provide deeper insights into the intermolecular forces governing the crystal packing.

The Discovery and Synthetic History of 4-Methoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenylacetic acid, also known as homoanisic acid, is a significant organic compound with a rich history intertwined with the development of synthetic organic chemistry. This technical guide provides an in-depth exploration of its discovery, historical context, and key synthetic methodologies. It serves as a comprehensive resource for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways. While its exact initial synthesis remains to be pinpointed to a singular discovery, its emergence is closely linked to the advancement of reactions capable of producing arylacetic acids in the early 20th century. This document elucidates the most prominent of these methods, providing a practical and historical foundation for its continued application in pharmaceuticals, agrochemicals, and materials science.

Introduction

This compound (4-MPAA) is a carboxylic acid featuring a phenylacetic acid backbone substituted with a methoxy (B1213986) group at the para position.[1] Its utility as a versatile intermediate is well-established, finding application in the synthesis of pharmaceuticals, such as the new generation antidepressant Venlafaxine, and isoflavone (B191592) derivatives with cardiovascular benefits.[2] The presence of both a reactive carboxylic acid group and a methoxy-substituted aromatic ring allows for a wide range of chemical transformations, making it a valuable building block in modern organic synthesis. This guide delves into the historical context of its availability and details the key synthetic routes that have been developed for its preparation.

Historical Context and Discovery

While a definitive first synthesis of this compound is not prominently documented, its history is rooted in the broader exploration of phenylacetic acid derivatives and the development of synthetic methodologies in the late 19th and early 20th centuries. The related compound, p-anisic acid (4-methoxybenzoic acid), was first synthesized in 1841 by Auguste Cahours through the oxidation of anethole. This early work on related methoxy-substituted aromatic compounds laid the groundwork for the eventual synthesis of their phenylacetic acid homologues.

The development of reactions such as the Willgerodt-Kindler reaction, first reported by Conrad Willgerodt in 1887 and later modified by Karl Kindler, provided a viable pathway to arylacetic acids from aryl alkyl ketones. This reaction, along with the development of methods for the hydrolysis of benzyl (B1604629) cyanides, made compounds like this compound accessible for study and further chemical elaboration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Appearance | Pale yellow or off-white colored flakes |

| Melting Point | 85-87 °C |

| Boiling Point | 140 °C at 3 mmHg |

| Solubility in Water | 18 mg/mL |

| pKa | 4.12 (Predicted) |

Key Synthetic Methodologies

Several reliable methods have been established for the synthesis of this compound. This section provides detailed experimental protocols for three prominent routes.

Willgerodt-Kindler Reaction of 4-Methoxyacetophenone

This reaction is a classic method for converting aryl alkyl ketones to the corresponding carboxylic acids. The reaction proceeds via a thioamide intermediate which is subsequently hydrolyzed.

Step 1: Synthesis of 4-Methoxyphenylacetothiomorpholide

-

In a round-bottom flask equipped with a reflux condenser, combine 42 g of 4-methoxyacetophenone, 13.5 g of sulfur, and 30 mL of morpholine.

-

Heat the mixture to reflux and maintain for 5 hours.

-

Pour the hot reaction mixture slowly into a beaker of water, allowing the product to crystallize.

-

Collect the crude yellow solid by filtration, grind it thoroughly with water in a mortar and pestle, and filter again.

-

Dry the solid in air to yield crude 4-methoxyphenylacetothiomorpholide. The reported yield of the crude product is approximately 68 g. For purification, the crude product can be recrystallized from dilute methanol.

Step 2: Hydrolysis to this compound

-

To a solution of 10% alcoholic sodium hydroxide (B78521) (400 mL), add 50 g of the crude 4-methoxyphenylacetothiomorpholide.

-

Heat the mixture to reflux and maintain for 10 hours.

-

Distill off the majority of the alcohol.

-

To the residue, add 100 mL of water and then strongly acidify with concentrated hydrochloric acid.

-

Cool the mixture and extract the product with diethyl ether (3 x 150 mL).

-

Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The resulting crude this compound can be recrystallized from water or dilute alcohol to yield the pure product.

Oxidation of 4-Methoxyphenethyl Alcohol

This method provides a high-yield route to this compound through the oxidation of the corresponding alcohol.

-

In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and two addition funnels, charge 6.09 g (40 mmol) of 4-methoxyphenethyl alcohol, 0.436 g (2.8 mmol) of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy free radical), 200 mL of acetonitrile, and 150 mL of 0.67 M sodium phosphate (B84403) buffer (pH 6.7).[3]

-

Prepare a solution of sodium chlorite (B76162) by dissolving 9.14 g (80.0 mmol) of 80% NaClO₂ in 40 mL of water.[3]

-

Prepare a dilute solution of sodium hypochlorite (B82951) by diluting 1.06 mL of household bleach (5.25% NaOCl) with 19 mL of water.[3]

-

Heat the reaction mixture to 35°C with stirring. Add approximately 20% of the sodium chlorite solution followed by 20% of the dilute bleach solution.[3]

-

Simultaneously add the remaining portions of both the sodium chlorite and bleach solutions over 2 hours.[3]

-

Stir the mixture at 35°C for 6-10 hours, monitoring the reaction for completion.[3]

-

Cool the reaction mixture to 25°C, add 300 mL of water, and adjust the pH to 8.0 with 2.0 N NaOH.[3]